6-Acetyl-2,2-dimethylchroman-4-one

説明

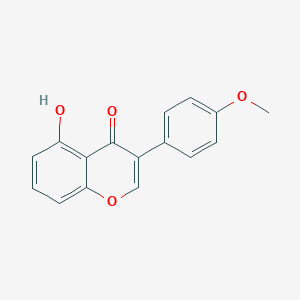

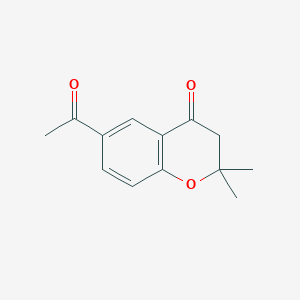

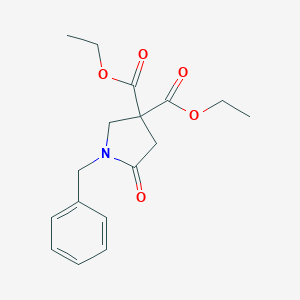

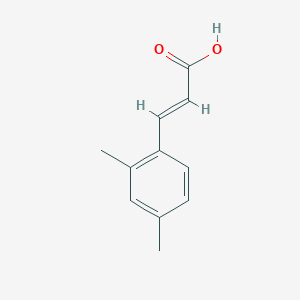

6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity . It is a natural flavonoid found in the herbs of Vernonia cinerea . The molecular weight is 218.25 and the formula is C13H14O3 .

Synthesis Analysis

The synthesis of 6-Acetyl-2,2-dimethylchroman-4-one involves cyclization of the corresponding chalcones under microwave irradiation . Another method involves the use of 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one and substituted aromatic aldehydes in the presence of potassium hydroxide in ethanol .Molecular Structure Analysis

The molecular structure of 6-Acetyl-2,2-dimethylchroman-4-one is represented by the SMILES notation O=C1CC©©OC2=CC=C(C©=O)C=C12 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Acetyl-2,2-dimethylchroman-4-one include a molecular weight of 218.25 and a molecular formula of C13H14O3 .科学的研究の応用

Medicinal Chemistry

Chromanone or Chroman-4-one, which includes 6-Acetyl-2,2-dimethylchroman-4-one, is a significant heterobicyclic compound. It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .

Anticancer Activity

6-Acetyl-2,2-dimethylchroman-4-one has been identified as a natural compound with low anti-cancer activity . This suggests potential applications in cancer research and treatment.

Antiparasitic Activity

Certain chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one, have shown antiparasitic activity . This indicates that 6-Acetyl-2,2-dimethylchroman-4-one could potentially be used in the development of antiparasitic drugs.

Biological Activities

Natural and synthetic chromanone analogs, including 6-Acetyl-2,2-dimethylchroman-4-one, exhibit various biological activities such as anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Organic Chemistry

In the realm of organic chemistry, the behavior of a given molecular group can be tuned by the nature of the attached substituents . This suggests that 6-Acetyl-2,2-dimethylchroman-4-one could be used to study the effects of different substituents on the properties of the chromanone group.

Drug Designing and Development

Considering the versatility of chromanone, it can be used as a template in drug designing and development . The wide range of pharmacological activities exhibited by chromanone makes it a versatile scaffold in the field of drug discovery.

作用機序

Target of Action

6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity

Mode of Action

It has been identified as a bioactive constituent that exerts anti-obesity properties via suppressing adipocyte formation .

Biochemical Pathways

It is known to influence the process of adipogenesis .

Result of Action

It has been shown to have anti-obesity properties by suppressing adipocyte formation .

特性

IUPAC Name |

6-acetyl-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWLEUNYCBGFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439263 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68799-41-7 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?

A1: 6-acetyl-2,2-dimethylchroman-4-one has demonstrated interesting biological activities in in vitro studies:

- Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []

- Anti-platelet aggregation activity: 6-acetyl-2,2-dimethylchroman-4-one has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.

Q2: From which natural sources can 6-acetyl-2,2-dimethylchroman-4-one be isolated?

A2: 6-acetyl-2,2-dimethylchroman-4-one has been successfully isolated from the following plant sources:

- Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded 6-acetyl-2,2-dimethylchroman-4-one as one of its bioactive constituents. []

- Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of 6-acetyl-2,2-dimethylchroman-4-one. []

Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of 6-acetyl-2,2-dimethylchroman-4-one?

A3: Research suggests that 6-acetyl-2,2-dimethylchroman-4-one might exert its anti-adipogenic effects through multiple mechanisms:

- AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.

- Modulation of adipogenic markers: 6-acetyl-2,2-dimethylchroman-4-one has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.

- Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)